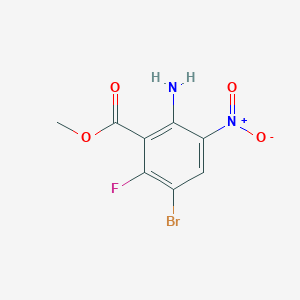

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate

Description

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is a polyfunctional aromatic ester with the molecular formula C₉H₇BrFN₂O₄. It features a nitro group (-NO₂) at position 3, an amino group (-NH₂) at position 2, bromine at position 5, fluorine at position 6, and a methyl ester (-COOCH₃) at the carboxyl position. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and advanced materials due to its electron-withdrawing and directing substituents. Its CAS registry number is 2478254-79-2, with synonyms including SCHEMBL1868433, ZINC59696770, and PC501413 .

Properties

Molecular Formula |

C8H6BrFN2O4 |

|---|---|

Molecular Weight |

293.05 g/mol |

IUPAC Name |

methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate |

InChI |

InChI=1S/C8H6BrFN2O4/c1-16-8(13)5-6(10)3(9)2-4(7(5)11)12(14)15/h2H,11H2,1H3 |

InChI Key |

KJDHTLHSBJKSBL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor, followed by bromination and fluorination steps. The amino group is introduced through a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine for bromination, and a fluorinating agent like potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- Reactivity: The nitro group in the target compound enhances electrophilic substitution reactivity compared to the cyano (-CN) group in 3-iodobenzonitrile, which is more electron-withdrawing but less activating .

- Solubility: The methyl ester group (-COOCH₃) improves solubility in organic solvents relative to the carboxylic acid (-COOH) in 3-methylbenzoic acid derivatives, as noted in methyl ester property studies .

- Steric Effects : The iodine substituent in 3-iodobenzonitrile introduces steric hindrance, reducing synthetic versatility compared to the smaller fluorine and bromine groups in the target compound .

Functional Group Influence on Physical Properties

and highlight trends in methyl ester and aromatic compound behavior:

- Boiling Point/Melting Point: Nitro and halogen substituents increase molecular weight and intermolecular forces, leading to higher melting points compared to non-halogenated esters (e.g., methyl salicylate in ) .

- Stability: The electron-withdrawing nitro group stabilizes the aromatic ring against nucleophilic attack, a property less pronounced in amino-methyl derivatives like 2-amino-5-bromo-4-methyl-nicotinic acid methyl ester .

Biological Activity

Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is an organic compound notable for its diverse biological activities, attributed to its unique structural features, including an amino group, a bromo atom, a fluoro atom, and a nitro group. This article explores the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H7BrN2O4

- Molecular Weight : 293.05 g/mol

- CAS Number : 636581-61-8

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily influenced by its functional groups, which allow for various interactions with biological molecules. The compound has shown potential as:

- Enzyme Inhibitor : It may inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Agent : Its derivatives are explored for their effectiveness against bacterial strains.

- Anti-inflammatory Properties : The compound's structure suggests potential applications in reducing inflammation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values were found to be promising:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 0.008 |

| Klebsiella pneumoniae WT | 0.03 |

| P. aeruginosa WT | 0.125 |

These results suggest that the compound could be a valuable candidate for developing new antibiotics, particularly against resistant strains.

Enzyme Interaction

Another study focused on the interaction of this compound with bacterial topoisomerases. The biochemical assays revealed that the compound inhibited the activity of these enzymes, which are crucial for DNA replication and transcription:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.49 |

| Control (Ciprofloxacin) | 0.008 |

This inhibition indicates potential therapeutic applications in treating infections caused by Gram-negative bacteria.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Industrial methods may include continuous flow reactors to enhance production efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.